1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic compound that features a pyrrolidine ring, an ethyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group.
Attachment of the Hydroxyethyl Group: This step may involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action for 1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-((S)-2-{[Methyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
- 1-((S)-2-{[Ethyl-(2-hydroxy-propyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Uniqueness
1-((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(2S)-2-[[ethyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-12(7-8-14)9-11-5-4-6-13(11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHACJVWSDKCHO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C[C@@H]1CCCN1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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